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Compound of Interest

Compound Name: Diapamide

Cat. No.: B1670397 Get Quote

Spectroscopic Characterization of Indapamide:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

Indapamide, a thiazide-like diuretic widely used in the treatment of hypertension. The following

sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with comprehensive experimental protocols and workflow visualizations.

Chemical Structure
IUPAC Name: 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide[1]

Chemical Formula: C₁₆H₁₆ClN₃O₃S[1]

Molecular Weight: 365.83 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Indapamide. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.
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¹H NMR Data
The following table summarizes the proton NMR chemical shifts (δ) for Indapamide. Data has

been compiled from various spectroscopic sources.

Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

Aromatic-H 7.0 - 8.5 m -

NH (amide) ~10.5 s (broad) -

NH₂ (sulfonamide) ~7.5 s (broad) -

CH (indoline ring) 4.0 - 4.5 m -

CH₂ (indoline ring) 2.5 - 3.5 m -

CH₃ (indoline ring) 1.0 - 1.5 d ~6-7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Data
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Indapamide.

The following data represents predicted chemical shifts for a solution-state spectrum in DMSO-

d₆ and experimental solid-state NMR data.[2]
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Carbon Assignment
Predicted Chemical Shift

(ppm) (DMSO-d₆)

Experimental Solid-State

Chemical Shift (ppm)

C=O (Carbonyl) 166.5 168.89

C-Cl (Aromatic) 137.9 -

C-S (Aromatic) 142.1 -

Aromatic CH
110.2, 115.4, 119.8, 122.0,

127.3, 128.5
-

Aromatic C-N 148.2 -

Aromatic C-C 131.5, 132.7 -

C2 (Indoline CH) 59.8 -

C3 (Indoline CH₂) 34.2 -

CH₃ (Methyl) 18.5 16.02 - 17.64

Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to crystal

packing effects.[2]

Experimental Protocol for NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR

spectra of Indapamide in solution.

Materials:

Indapamide sample (5-20 mg)

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

5 mm NMR tubes

Pipettes and vials

Instrumentation:
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NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe.

Procedure:

Sample Preparation:

Accurately weigh 5-20 mg of Indapamide into a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

Transfer the clear solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a narrow and symmetrical lock signal for high

resolution.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition (¹³C NMR Example):

Experiment: Standard 1D ¹³C with proton decoupling.

Pulse Width: Calibrated 30-45° pulse.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

Number of Scans: 1024 to 4096, depending on concentration.
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Temperature: 298 K (25 °C).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm for ¹³C).[2]

Pick and list the peaks for analysis.

NMR Experimental Workflow
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Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Indapamide molecule

by measuring the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of Indapamide shows characteristic absorption bands corresponding to its

various functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3310, 3207 N-H (amide and sulfonamide) Stretching

1649 C=O (amide) Stretching

1597 C-H (aromatic) Stretching

1380, 1166 SO₂ (sulfonamide) Stretching

Experimental Protocol for FTIR Spectroscopy (ATR
Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining

the IR spectrum of a solid sample.

Materials:

Indapamide powder

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Instrumentation:

FTIR spectrometer with an ATR accessory.

Procedure:

Background Scan:

Ensure the ATR crystal is clean and free from any residues.

Take a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
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Sample Analysis:

Place a small amount of Indapamide powder directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum of the sample.

Cleaning:

Release the pressure arm and remove the sample powder.

Clean the ATR crystal thoroughly with a solvent-moistened wipe.

FTIR Experimental Workflow
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Workflow for FTIR analysis using the ATR method.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Indapamide and to study its

fragmentation patterns, which can aid in structural confirmation.

Mass Spectrometry Data
Indapamide can be analyzed by mass spectrometry using various ionization techniques, such

as Electrospray Ionization (ESI).

Molecular Ion:
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Positive Mode [M+H]⁺: m/z 366.1

Negative Mode [M-H]⁻: m/z 364.05[3]

Key Fragment Ions (Negative ESI Mode):[3]

m/z 232.98: Formed from the deprotonated molecule.

m/z 188.97: Loss of the amide group from m/z 232.98.

m/z 153.00: Loss of the sulfonamide group from m/z 232.98.

m/z 132.08: Formed after the loss of 4-chloro-3-sulfamoylbenzamide from the deprotonated

molecule.

Experimental Protocol for Mass Spectrometry
This protocol provides a general guideline for the analysis of Indapamide using LC-MS.

Materials:

Indapamide sample

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

Volumetric flasks and pipettes

LC vials

Instrumentation:

Liquid Chromatography (LC) system

Mass Spectrometer with an ESI source

Procedure:

Sample Preparation:
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Prepare a stock solution of Indapamide in a suitable solvent (e.g., methanol) at a

concentration of approximately 1 mg/mL.

Perform serial dilutions to a final concentration suitable for LC-MS analysis (typically in the

ng/mL to low µg/mL range).

The final solvent should be compatible with the mobile phase.

Transfer the final solution to an LC vial.

LC-MS Analysis:

LC Separation:

Use a suitable C18 column.

Employ a mobile phase gradient of water and acetonitrile (often with additives like

formic acid or ammonium acetate to improve ionization).

MS Detection:

Operate the ESI source in either positive or negative ion mode.

Acquire full scan mass spectra to identify the molecular ion.

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Data Analysis:

Analyze the full scan spectrum to confirm the molecular weight.

Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the

structure.

Mass Spectrometry Experimental Workflow
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General workflow for LC-MS analysis of Indapamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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